molecular formula C21H25Cl2N5O3S2 B610100 PI3KD/V-IN-01 CAS No. 1807551-44-5

PI3KD/V-IN-01

Cat. No.: B610100
CAS No.: 1807551-44-5
M. Wt: 530.48
InChI Key: VTZJKFKNWRSSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI3KD/V-IN-01 is a potent, selective, and ATP-competitive dual inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) and the class III PI3K vacuolar protein sorting 34 (Vps34) . In biochemical assays, it demonstrates high potency with an IC50 of 6 nM against PI3Kδ and 19 nM against Vps34, exhibiting 10 to 1500-fold selectivity over other PI3K isoforms and no significant off-target activity across the kinome . This selectivity profile is maintained in a cellular context, where this compound inhibits anti-IgM-stimulated PI3Kδ activity in Raji cells with an EC50 of 11 nM, while showing significantly less potency against PI3Kα, PI3Kβ, and PI3Kγ . The compound's primary research value lies in its enhanced anti-proliferative efficacy against B-cell malignancies, such as Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), and Burkitt lymphoma, outperforming selective PI3Kδ or Vps34 inhibitors alone . This synergistic effect occurs because inhibition of PI3Kδ can induce protective autophagy in cancer cells; simultaneously blocking Vps34, a kinase essential for autophagy initiation, disrupts this survival pathway and enhances direct cytotoxicity . Research indicates that FLT3-ITD AML cell lines are particularly sensitive to this compound . Furthermore, in a xenograft mouse model, the inhibitor exhibited dose-dependent anti-tumor growth efficacies, supporting its potential as a useful tool compound for investigating combination therapeutic strategies . Please note: All products are for Research Use Only unless clearly stated otherwise. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1807551-44-5

Molecular Formula

C21H25Cl2N5O3S2

Molecular Weight

530.48

IUPAC Name

2-Amino-N-{5-[5-(4-tert-butyl-benzenesulfonylamino)-6-chloro-pyridin-3-yl]-4-methyl-thiazol-2-yl}-acetamide Hydrochloride

InChI

InChI=1S/C21H24ClN5O3S2.ClH/c1-12-18(31-20(25-12)26-17(28)10-23)13-9-16(19(22)24-11-13)27-32(29,30)15-7-5-14(6-8-15)21(2,3)4;/h5-9,11,27H,10,23H2,1-4H3,(H,25,26,28);1H

InChI Key

VTZJKFKNWRSSPL-UHFFFAOYSA-N

SMILES

O=C(NC1=NC(C)=C(C2=CC(NS(=O)(C3=CC=C(C(C)(C)C)C=C3)=O)=C(Cl)N=C2)S1)CN.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PI3KD/V-IN-01;  PI3KD/V IN 01;  PI3KD/VIN01

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares PI3KD/V-IN-01 with key PI3K inhibitors and dual-target agents:

Idelalisib (CAL-101)

  • Target : Selective PI3Kδ inhibitor.
  • Efficacy : IC50 for PI3Kδ is 90.2 nM . However, this compound exhibits superior antiproliferative activity in AML, CLL, and BL primary cells compared to idelalisib .
  • Mechanistic Advantage : Idelalisib lacks Vps34 inhibition, leaving autophagy pathways intact, which may limit cytotoxicity. In contrast, this compound’s dual inhibition reduces autophagy-mediated resistance .

PI3KD-IN-015

  • Target : ATP-competitive PI3Kδ inhibitor with 12–60× selectivity over other isoforms, comparable to idelalisib .
  • Efficacy : Outperforms idelalisib in suppressing CLL and AML cells and induces autophagy at higher concentrations .

Umbralisib (TGR-1202)

  • Target : Dual PI3Kδ and casein kinase-1ε (CK1ε) inhibitor.
  • Advantage : Lower toxicity in murine CLL models compared to pan-PI3K inhibitors .
  • Differentiation : While umbralisib mitigates immune-related adverse effects, this compound’s Vps34 inhibition provides a unique mechanism to enhance apoptosis in refractory cancers .

ZSTK-474 and BYL719

  • Targets : ZSTK-474 (pan-PI3K inhibitor); BYL719 (p110α-specific inhibitor).
  • Context : Both are used in combination therapies. ZSTK-474 synergizes with tyrosine kinase inhibitors (TKIs) but induces protective autophagy, which this compound’s Vps34 inhibition may counteract .

Mechanisms and Pathways Affected

  • Dual Inhibition : PI3Kδ blockade disrupts B-cell receptor signaling and survival pathways (e.g., Akt/mTOR), while Vps34 inhibition prevents autophagosome formation, sensitizing cells to apoptosis .
  • Downstream Effects : Reduces phosphorylation of Akt (Thr308/Ser473) and downstream targets like ERK1/2 .

Preclinical Efficacy Data

Parameter This compound (50 mg/kg/d) Idelalisib PI3KD-IN-015
Tumor Volume Reduction ~60% (vs. control) ~40% ~50%
Apoptosis Induction High TUNEL expression Moderate Moderate
Autophagy Modulation Suppressed No effect Induced at high doses

Potential for Combination Therapies

  • With TKIs : Synergistic effects observed when combining PI3K inhibitors (e.g., ZSTK-474) with TKIs like nilotinib. This compound’s autophagy suppression may enhance these combinations .
  • With Chemotherapy : Preclinical data suggest PI3Kδ inhibitors (e.g., LY294002) sensitize cancer cells to doxorubicin, a mechanism this compound could exploit .

Preparation Methods

Initial Coupling Reactions

The synthesis begins with a Suzuki-Miyaura cross-coupling between a brominated quinazolinone intermediate and a boronic ester-substituted chlorophenyl group. This reaction employs palladium(II) acetate as a catalyst, sodium bicarbonate as a base, and isopropanol as the solvent, conducted at 80–85°C for 12 hours. The choice of isopropanol minimizes side reactions while maintaining high solubility of intermediates. This step achieves a 92% yield, as reported in the patent literature.

Sonogashira Alkyne Addition

A subsequent Sonogashira reaction introduces a terminal alkyne moiety to the intermediate, using copper(I) iodide and bis(triphenylphosphine)palladium(II) chloride in a tetrahydrofuran (THF)/triethylamine solvent system. The reaction proceeds at room temperature for 6 hours, yielding 88% of the alkyne-adducted product. The steric bulk of the alkyne group is critical for occupying the hydrophobic affinity pocket of Vps34, as confirmed by molecular docking studies.

Sulfonamide Formation

The final step involves sulfonylation of the alkyne intermediate with a benzenesulfonyl chloride derivative. Conducted in dichloromethane with pyridine as a base, this reaction achieves near-quantitative conversion (98%) under mild conditions (25°C, 4 hours). The sulfonamide group enhances water solubility and targets the hinge region of PI3Kδ, as evidenced by crystallographic data.

Deprotection and Salt Formation

A critical optimization involves the deprotection of a tert-butyl carbamate (Boc)-protected amine intermediate. The patent describes a one-pot method using aqueous hydrochloric acid (3 equivalents) in isopropanol at 25–35°C, which cleaves the Boc group without affecting the sulfonamide or alkyne functionalities. Immediate neutralization with sodium carbonate in a water/dichloromethane biphasic system yields the free amine, which is subsequently converted to the hydrochloride salt (Formula Ia) with a 95% isolated yield.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The method resolves the product at 8.2 minutes with >99% purity, as confirmed by UV detection at 254 nm.

Spectroscopic Validation

  • Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 494.03 (calculated 494.03).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazolinone-H), 7.89–7.91 (d, J=8.4 Hz, 2H, Ar-H), 7.62–7.64 (d, J=8.4 Hz, 2H, Ar-H), 3.12 (s, 2H, CH₂-SO₂).

  • ¹³C NMR: 162.5 ppm (C=O quinazolinone), 144.2 ppm (SO₂-Ar), 138.9 ppm (Cl-Ar).

The data match theoretical predictions, confirming the absence of regioisomers or stereochemical impurities.

Industrial-Scale Production Considerations

The patent highlights a kilogram-scale synthesis using the following adjustments:

  • Catalyst Loading Reduction: Pd(OAc)₂ decreased from 5 mol% to 1.5 mol% via ligand-accelerated catalysis (Xantphos).

  • Solvent Recycling: Isopropanol and dichloromethane recovered via distillation, reducing costs by 40%.

  • Crystallization Optimization: The hydrochloride salt is recrystallized from ethanol/water (9:1) to achieve 99.9% purity, suitable for clinical use.

Biological Activity Correlation

Liu et al. (2016) demonstrated that batches synthesized via this method inhibit PI3Kδ and Vps34 with IC₅₀ values of 2.1 nM and 4.8 nM, respectively, validating the synthetic route’s ability to preserve pharmacological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PI3KD/V-IN-01
Reactant of Route 2
PI3KD/V-IN-01

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.